6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as EPP, is a heterocyclic compound with a bicyclic ring structure. It is an important building block in the synthesis of various pharmaceuticals and organic compounds. EPP has been widely studied in recent years due to its potential applications in organic synthesis, drug discovery, and medicinal chemistry.
Scientific Research Applications
Antiviral and Anticancer Activities
The chemical compound 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, related to various pyrimidine derivatives, has shown promising applications in scientific research, especially in the synthesis and biological evaluation for antiviral and anticancer activities. Although the specific compound has not been directly studied, closely related derivatives provide valuable insights into potential applications.
Antiviral Research : Derivatives of pyrimidine-2,4(1H,3H)-dione have been synthesized and evaluated for their antiviral activities, particularly against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (El-Etrawy & Abdel-Rahman, 2010). This suggests a possible area of application for compounds within this chemical class in the development of antiviral agents.
Anticancer Potential : Novel pyrazolopyrimidine derivatives, including structures related to the compound of interest, have been investigated for their anticancer properties. For example, a series of pyrazolopyrimidines were synthesized and showed promising cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016). Another study focused on anticonvulsant properties of related compounds, indicating a broad spectrum of pharmacological activities (Rybka et al., 2016).
Other Research Applications
Antitubercular Studies : Nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts have been synthesized and showed significant antitubercular activity against Mycobacterium tuberculosis (Vavaiya et al., 2022). This indicates the potential use of related compounds in tackling tuberculosis.
Optical and Nonlinear Optical (NLO) Properties : Pyrimidine-based bis-uracil derivatives have been explored for their optical, NLO, and drug discovery applications. These compounds have shown considerable NLO character, suggesting their utility in NLO device fabrications (Mohan et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which may lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines .
properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-3-5-14(6-4-13)8-7-9(15)12-10(16)11-8/h7H,2-6H2,1H3,(H2,11,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIMYUQZKZYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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